Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester
Description
Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester (CAS: Not explicitly provided; structurally related to compounds in ) is an organophosphorus compound characterized by a chiral hydroxyethyl group (S-configuration) attached to a dimethyl phosphonate ester. Its molecular formula is inferred as C₄H₁₁O₄P, with a molecular weight of approximately 154.1 g/mol. The stereochemistry at the hydroxyethyl group and the dimethyl ester moiety influence its reactivity, stability, and biological interactions. This compound is structurally analogous to agrochemicals and pharmaceutical intermediates, making its comparative analysis critical for applications in synthesis and biomedicine .
Properties
IUPAC Name |
(1S)-1-dimethoxyphosphorylethanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H11O4P/c1-4(5)9(6,7-2)8-3/h4-5H,1-3H3/t4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZHGNHTVCUWRKR-BYPYZUCNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(O)P(=O)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](O)P(=O)(OC)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11O4P | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester can be synthesized through several methods. One common approach involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the desired phosphonate ester. Another method is the catalytic cross-coupling reaction, which utilizes palladium or nickel catalysts to couple phosphonic acid derivatives with organic halides .
Industrial Production Methods
Industrial production of this compound often employs the Michaelis-Arbuzov reaction due to its efficiency and scalability. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: The ester groups can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include bromotrimethylsilane for dealkylation, and various oxidizing agents such as hydrogen peroxide for oxidation reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dioxane .
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and substituted phosphonates. These products are valuable intermediates in the synthesis of more complex organophosphorus compounds .
Scientific Research Applications
Scientific Research Applications
Phosphonic acid derivatives, including dimethyl (1-hydroxyethyl)phosphonate, have gained prominence in several areas of research:
1. Chemistry
- Building Blocks : Used as intermediates in the synthesis of more complex organophosphorus compounds .
- Chemical Reactions : Undergoes various reactions such as oxidation, reduction, and substitution, making it a valuable reagent in organic synthesis.
2. Biology
- Enzyme Inhibition Studies : Employed to study enzyme inhibitors due to its structural similarity to phosphate groups, which allows it to mimic biological substrates .
- Biological Probes : Utilized in biological systems to investigate metabolic pathways and interactions at the molecular level.
3. Medicine
- Drug Development : Serves as a precursor for synthesizing antiviral and anticancer drugs. Its bioactive properties are leveraged for therapeutic applications .
- Bone Targeting Agents : The phosphonic acid group facilitates binding to bone tissues, making it suitable for targeted drug delivery systems .
Industrial Applications
The compound is widely used in various industrial sectors:
Case Study 1: Antiviral Drug Development
Research has shown that phosphonic acid derivatives can be synthesized into prodrugs that exhibit antiviral activity against hepatitis B virus (HBV). These compounds demonstrate improved potency and reduced toxicity compared to existing treatments .
Case Study 2: Agricultural Applications
A study demonstrated the effectiveness of phosphonic acid derivatives as fungicides in agricultural settings. The compound showed significant activity against various fungal pathogens, leading to enhanced crop yields when used as a treatment .
Mechanism of Action
The mechanism by which phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester exerts its effects involves the interaction of the phosphonic acid group with various molecular targets. The compound can chelate metal ions, inhibit enzymes by mimicking phosphate groups, and participate in various biochemical pathways. These interactions are crucial for its applications in medicine and industry .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound (CAS) | Molecular Formula | MW (g/mol) | logP | Key Substituents | Applications |
|---|---|---|---|---|---|
| Target Compound | C₄H₁₁O₄P | ~154.1 | ~0.2 | (1S)-hydroxyethyl, dimethyl | Pharmaceutical intermediate |
| Metrifonate (52-68-6) | C₄H₈Cl₃O₄P | 257.4 | 1.8 | Trichloro, dimethyl | Insecticide, antiparasitic |
| (2-Hydroxy-2-phenylpropyl) ester | C₁₁H₁₇O₄P | 244.2 | 1.5 | Phenyl, dimethyl | Polymer additive |
| [1-(1-Oxopropoxy)butyl] ester | C₉H₁₉O₅P | 238.2 | 0.9 | Oxopropoxybutyl, dimethyl | Specialty synthesis |
Biological Activity
Phosphonic acid derivatives, particularly those with bioactive properties, have garnered significant interest in pharmacology and biochemistry. The compound Phosphonic acid, [(1S)-1-hydroxyethyl]-, dimethyl ester is a notable member of this class, exhibiting various biological activities that make it a subject of research for potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C5H13O4P
- Molecular Weight : 182.13 g/mol
This compound contains a phosphonate group that mimics phosphate esters, allowing it to interact with biological systems in a manner similar to naturally occurring phosphates.
Phosphonates, including this compound, often act as competitive inhibitors for enzymes that utilize phosphate esters. Their structural similarity allows them to bind to enzyme active sites, disrupting normal biochemical pathways. This mechanism is particularly relevant in the context of enzymes involved in metabolic processes and signal transduction pathways.
1. Enzyme Inhibition
Research indicates that phosphonic acid derivatives can inhibit various enzymes:
- Enolase Inhibition : A study highlighted the role of phosphonate inhibitors targeting enolase, an enzyme critical in glycolysis. The inhibition was selective for cancer cells with specific genetic deletions, suggesting potential for targeted cancer therapies .
- ACE Inhibition : Some phosphonates have shown activity as angiotensin-converting enzyme (ACE) inhibitors, which are crucial in regulating blood pressure. For instance, K-26, a phosphonate derivative, exhibited significant hypotensive activity in vivo .
2. Antimicrobial Properties
Phosphonates are also recognized for their antimicrobial properties . They can disrupt bacterial cell wall synthesis and interfere with metabolic pathways essential for bacterial survival. The structural features of these compounds allow them to serve as effective inhibitors against various pathogens.
Case Study: Fosfomycin Biosynthesis
Fosfomycin is a well-studied phosphonic acid antibiotic whose biosynthetic pathway involves several key enzymes that could be targeted by similar phosphonates. Research has demonstrated that phosphonates can inhibit the enzymes involved in the biosynthesis of fosfomycin, showcasing their potential as antibiotic agents .
| Compound | Target Enzyme | Activity |
|---|---|---|
| Phosphonic Acid Esters | Enolase | Competitive inhibition |
| K-26 | ACE | Hypotensive activity |
| Fosfomycin | Various bacterial enzymes | Antibacterial activity |
Research Findings on Mechanisms
Studies have elucidated the mechanisms through which phosphonates exert their biological effects. For example, the competitive inhibition observed with enolase is attributed to the structural mimicry of phosphate groups, allowing these compounds to effectively block substrate access . Additionally, the stereochemistry of these compounds plays a crucial role in their biological activity, influencing how they interact with target enzymes.
Q & A
Basic Research Questions
Q. What are the optimal reaction conditions for synthesizing [(1S)-1-hydroxyethyl]phosphonic acid dimethyl ester using the Kabachnick-Fields reaction?
- Methodological Answer : The Kabachnick-Fields reaction typically involves a three-component reaction between a carbonyl compound, an amine, and a dialkyl phosphite. For chiral derivatives like this compound, stereochemical control may require chiral catalysts or auxiliaries. Key parameters include:
- Solvent : Polar aprotic solvents (e.g., acetonitrile) at 60–80°C.
- Catalyst : Lewis acids (e.g., ZnCl₂) or Brønsted acids to accelerate imine formation.
- Phosphite Source : Dimethyl phosphite for esterification.
- Post-reaction Workup : Acidic hydrolysis to isolate the phosphonic acid ester.
Contradictions in enantiomeric purity outcomes between Kabachnick and asymmetric methods should be analyzed via HPLC or NMR .
Q. How can the enantiomeric purity of [(1S)-1-hydroxyethyl]phosphonic acid dimethyl ester be determined experimentally?
- Methodological Answer :
- Chiral HPLC : Use a chiral stationary phase (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) with a hexane/isopropanol mobile phase.
- 31P NMR Spectroscopy : Chiral derivatizing agents (e.g., Mosher’s acid chloride) can induce diastereomeric splitting.
- Optical Rotation : Compare measured [α]D values against literature data for the (1S) configuration .
Q. What are the key stability considerations for handling and storing this compound?
- Methodological Answer :
- Hydrolytic Stability : Susceptible to ester hydrolysis under acidic/basic conditions. Store in anhydrous environments (e.g., molecular sieves).
- Thermal Stability : Decomposition temperatures can be assessed via TGA; avoid prolonged storage above 25°C.
- Incompatibilities : Oxidizing agents may degrade the phosphonate ester .
Advanced Research Questions
Q. How does the stereochemistry of the hydroxyethyl group influence the compound’s physicochemical properties and reactivity?
- Methodological Answer :
- Molecular Dynamics Simulations : Compare (1S) and (1R) enantiomers’ hydrogen-bonding interactions in solvents.
- Kinetic Studies : Measure ester hydrolysis rates under chiral-selective conditions (e.g., enzymatic catalysis).
- X-ray Crystallography : Resolve crystal structures to correlate stereochemistry with packing efficiency .
Q. What mechanistic insights explain the flame-retardant efficacy of phosphonic acid esters like this compound?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Quantify char residue formation during combustion.
- Pyrolysis-GC/MS : Identify decomposition products (e.g., phosphoric acid derivatives) that inhibit free-radical chain reactions.
- Cone Calorimetry : Measure heat release rate (HRR) and smoke production in polymer composites. The hydroxyethyl group may enhance compatibility with polar polymers (e.g., polyesters) .
Q. How do substituent variations (e.g., alkyl vs. aryl esters) affect the compound’s biological activity or material compatibility?
- Methodological Answer :
- Comparative Synthesis : Prepare analogs with ethyl or isopropyl esters and compare logP values (via shake-flask method) to assess hydrophobicity.
- Biological Assays : Test antimicrobial activity against Gram-positive/negative bacteria (e.g., MIC assays).
- DSC Analysis : Evaluate glass transition temperatures (Tg) in polymer blends to determine plasticizing effects .
Data Contradictions and Resolution
Q. Discrepancies in reported synthetic yields for chiral phosphonic acid esters: How to troubleshoot?
- Methodological Answer :
- Source Analysis : Compare reaction scales, purification methods (e.g., column chromatography vs. distillation), and catalyst loadings across studies.
- Replication Studies : Reproduce low-yield protocols with inert atmosphere (N₂/Ar) to exclude oxidation side reactions.
- Isotopic Labeling : Use ²H or ¹³C-labeled precursors to trace byproduct formation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
